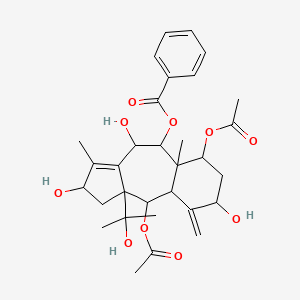

9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A

Description

BenchChem offers high-quality 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethyl-9-methylidene-2,4,5,6,7,8,9a,10-octahydro-1H-benzo[g]azulen-5-yl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40O10/c1-15-20(34)13-22(39-17(3)32)30(7)24(15)26(40-18(4)33)31(29(5,6)38)14-21(35)16(2)23(31)25(36)27(30)41-28(37)19-11-9-8-10-12-19/h8-12,20-22,24-27,34-36,38H,1,13-14H2,2-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRNRUMUBVLZKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C3(C(CC(C(=C)C3C(C2(CC1O)C(C)(C)O)OC(=O)C)O)OC(=O)C)C)OC(=O)C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A is a naturally occurring diterpenoid taxane (B156437) isolated from various species of the yew tree (Taxus). As a member of the taxane family, which includes the prominent anticancer drug paclitaxel (B517696), this compound has garnered interest within the scientific community for its potential biological activity. This technical guide provides a comprehensive overview of the available scientific information on 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A, with a focus on its chemical properties, isolation, and what is currently known about its biological effects. While extensive research on this specific taxane is limited, this document consolidates the existing data to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Introduction

The genus Taxus is a rich source of complex diterpenoids known as taxanes. These compounds are characterized by a unique taxane skeleton and have demonstrated a wide range of biological activities, most notably cytotoxic effects against various cancer cell lines. The discovery of paclitaxel (Taxol®) revolutionized cancer chemotherapy and spurred intensive investigation into other taxane analogues for their therapeutic potential. 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A is one such analogue, distinguished by its specific substitution pattern on the taxane core. This guide aims to present a detailed summary of the current knowledge of this compound.

Physicochemical Properties

Based on available data, the physicochemical properties of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A and its close analogue, 9-deacetyl-9-benzoyl-10-debenzoylbrevifoliol, are summarized below. It is important to note that some of these properties are predicted and may vary slightly from experimentally determined values.

| Property | Value | Source |

| Molecular Formula | C₃₁H₄₀O₁₀ | PubChem |

| Molecular Weight | 572.6 g/mol | PubChem |

| CAS Number | 172486-22-5 | PubChem |

| Alternate CAS Number | 227011-48-5 | Biopurify |

| Class | Diterpenoid | Biopurify |

| Predicted Boiling Point | 694.2 ± 55.0 °C | ChemicalBook |

| Predicted Density | 1.32 ± 0.1 g/cm³ | ChemicalBook |

| Predicted pKa | 13.01 ± 0.70 | ChemicalBook |

Isolation and a General Experimental Protocol

Experimental Workflow: General Isolation of Taxanes

Caption: A generalized workflow for the isolation and purification of taxanes.

Methodology:

-

Plant Material Preparation: The collected plant material (e.g., bark or needles of Taxus baccata) is air-dried and ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered material is typically extracted with a polar solvent such as methanol or ethanol (B145695) at room temperature for an extended period. This process is often repeated multiple times to ensure maximum extraction of the taxoids.

-

Concentration: The combined solvent extracts are filtered and then concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. This often involves partitioning between a non-polar solvent like hexane (to remove lipids and other non-polar compounds) and a more polar solvent system. Further partitioning with a solvent of intermediate polarity, such as dichloromethane (B109758) or ethyl acetate, is used to isolate the taxane-rich fraction.

-

Chromatographic Separation: The taxane-rich fraction is then subjected to various chromatographic techniques for separation. This typically starts with column chromatography over silica gel, followed by further separation using techniques like Sephadex column chromatography.

-

High-Performance Liquid Chromatography (HPLC): Final purification of individual taxanes is usually achieved by preparative reverse-phase HPLC.

-

Structure Elucidation: The structure of the purified compound is determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Biological Activity and Mechanism of Action

Currently, there is a significant lack of publicly available data on the specific biological activity of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A. While many taxanes exhibit cytotoxic properties by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis, it is not confirmed if this specific compound shares this mechanism.

One study that evaluated a series of known taxane compounds for their cytotoxicity against MCF-7 and HCT116 human cancer cell lines reported that none of the tested compounds showed considerable cytotoxic activity. However, it is not explicitly clear if 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A was included in this particular screen.

Hypothesized Signaling Pathway for Taxane-Induced Cytotoxicity

Although not specifically demonstrated for 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A, the general mechanism of action for cytotoxic taxanes involves the stabilization of microtubules. This disruption of normal microtubule dynamics leads to the activation of the spindle assembly checkpoint, ultimately inducing cell cycle arrest at the G2/M phase and subsequent apoptosis.

Caption: A potential signaling pathway for taxane-induced apoptosis.

Conclusion and Future Directions

9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A remains a relatively understudied taxane. While its chemical structure and source have been identified, there is a critical need for further research to elucidate its biological activity and potential therapeutic applications. Future studies should focus on:

-

Comprehensive Biological Screening: Evaluating the cytotoxicity of the purified compound against a broad panel of cancer cell lines to determine its potency and selectivity.

-

Mechanism of Action Studies: Investigating the molecular mechanism by which it may exert any biological effects, including its interaction with tubulin and its impact on cell cycle progression and apoptosis.

-

In Vivo Efficacy: Should in vitro studies show promise, evaluating the compound's efficacy and safety in preclinical animal models.

The information compiled in this guide serves as a starting point for researchers interested in exploring the potential of this natural product. The rich chemical diversity of taxanes suggests that even seemingly minor structural modifications can lead to significant differences in biological activity, making 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A a compound worthy of further investigation.

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A, a diterpenoid natural product. This document details the physicochemical properties, spectroscopic data, and the experimental methodologies integral to its structural determination, presenting the information in a clear and accessible format for researchers, scientists, and professionals in the field of drug development.

Core Compound Data

| Property | Value | Source |

| Compound Name | 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A | [1][2][3] |

| Molecular Formula | C₃₁H₄₀O₁₀ | [1][3] |

| Molecular Weight | 572.6 g/mol | [1][3] |

| Natural Source | Stem bark of Taxus baccata L. cv. stricta | [1][2] |

| Compound Type | Diterpenoid | [1] |

Spectroscopic Data for Structure Elucidation

The definitive structure of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A was established through a combination of advanced spectroscopic techniques. High-resolution mass spectrometry (HRMS) was employed to confirm the molecular formula, while extensive one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy provided the detailed connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopic Data

The proton NMR spectrum provides crucial information on the chemical environment of each hydrogen atom in the molecule. The following table summarizes the expected proton chemical shifts (δ) in parts per million (ppm), their multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) in Hertz (Hz).

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data to be populated from original research article |

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their respective chemical environments. The table below outlines the expected carbon chemical shifts.

| Carbon | Chemical Shift (δ, ppm) |

| Data to be populated from original research article |

Experimental Protocols

The isolation and structure elucidation of a novel natural product like 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A follows a systematic workflow. The methodologies outlined below are based on standard practices for the characterization of taxane (B156437) diterpenoids.

Isolation and Purification

-

Extraction: The dried and powdered stem bark of Taxus baccata is subjected to solvent extraction, typically using methanol (B129727) or a chloroform/methanol mixture, to obtain a crude extract.

-

Solvent Partitioning: The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to fractionate the components based on their solubility.

-

Chromatographic Separation: The fractions are further purified using a combination of chromatographic techniques. This multi-step process may include:

-

Column Chromatography: Initial separation on silica (B1680970) gel or other stationary phases.

-

High-Performance Liquid Chromatography (HPLC): For fine purification of the target compound.

-

High-Speed Counter-Current Chromatography (HSCCC): As reported in the original isolation of this compound, this technique is particularly effective for separating complex mixtures of natural products.[1][2]

-

Structure Elucidation

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and deduce the molecular formula of the purified compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is conducted to piece together the molecular structure:

-

¹H NMR: To identify the proton environments and their neighboring protons through spin-spin coupling.

-

¹³C NMR: To determine the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).

-

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-carbon correlations (HMBC), which are essential for assembling the carbon skeleton and placing functional groups.

-

NOESY/ROESY: These experiments are used to determine the through-space proximity of protons, providing critical information for establishing the relative stereochemistry of the molecule.

-

Visualizing the Process and Structure

To aid in the conceptualization of the structure and the elucidation process, the following diagrams are provided.

This guide serves as a foundational resource for understanding the intricate process of natural product structure elucidation. The combination of detailed experimental protocols and comprehensive spectroscopic data analysis is paramount to accurately defining the molecular architecture of complex molecules like 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A, paving the way for further investigation into their biological activities and potential therapeutic applications.

References

An In-depth Technical Guide on 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A

CAS Number: 227011-48-5

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, detailed biological activity and experimental data for 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A (CAS 227011-48-5) are not extensively available in the public scientific literature. This guide provides a comprehensive overview based on the known characteristics of the broader class of taxane (B156437) and abeotaxane diterpenoids, offering insights into its probable mechanism of action and standard experimental protocols for its evaluation.

Introduction

9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A is a diterpenoid belonging to the taxane family, a class of compounds that have yielded some of the most significant chemotherapeutic agents in modern medicine.[1] Isolated from the stem-barks of Taxus baccata L. cv. stricta, this compound possesses a complex chemical structure that is characteristic of taxanes.[2] Taxanes, most notably Paclitaxel (Taxol®), are renowned for their potent anticancer properties, which stem from their unique mechanism of action targeting microtubules.

This technical guide serves to consolidate the available chemical information for 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A and to provide a framework for its potential biological investigation based on the activities of structurally related compounds.

Chemical and Physical Properties

A summary of the known chemical and physical properties of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A is presented in Table 1. This data is compiled from various chemical supplier databases and public chemical information resources.

| Property | Value | Source |

| CAS Number | 227011-48-5 | [1][2][3][4] |

| Molecular Formula | C₃₁H₄₀O₁₁ | [1] |

| Molecular Weight | 588.65 g/mol | [1] |

| Alternate Molecular Formula | C₃₁H₄₀O₁₀ | [5] |

| Alternate Molecular Weight | 572.6 g/mol | [5] |

| Type of Compound | Diterpenoid | [1][2] |

| Natural Source | Stem-barks of Taxus baccata L. cv. stricta | [2] |

| Appearance | Powder | [2][3] |

| Purity | ≥98% | [2] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

Note: A discrepancy in the molecular formula and weight has been noted between different sources and requires experimental verification.

Probable Mechanism of Action: Insights from the Taxane Family

While specific studies on the mechanism of action of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A are not available, its structural classification as a taxane strongly suggests that it functions as a microtubule-stabilizing agent.

Microtubule Dynamics and the Role of Taxanes:

Microtubules are dynamic polymers of α- and β-tubulin that are essential components of the cytoskeleton. They play a critical role in various cellular processes, including cell division (mitosis), intracellular transport, and maintenance of cell shape. The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is crucial for their function.

Taxanes exert their cytotoxic effects by binding to the β-tubulin subunit of microtubules. This binding event stabilizes the microtubule polymer, preventing its depolymerization. The resulting hyper-stabilized microtubules are dysfunctional and lead to a cascade of cellular events:

-

Mitotic Arrest: The inability of the mitotic spindle to disassemble properly halts the cell cycle at the G2/M phase, preventing cell division.

-

Disruption of Cellular Transport: Stabilized microtubules interfere with the normal trafficking of vesicles and organelles within the cell.

-

Induction of Apoptosis: Prolonged mitotic arrest and cellular stress trigger programmed cell death (apoptosis).

The following diagram illustrates the generally accepted signaling pathway for taxane-induced apoptosis.

Caption: Hypothesized mechanism of action for 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A.

Recommended Experimental Protocols for Biological Evaluation

To elucidate the specific biological activities of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A, a series of in vitro and in vivo experiments are recommended. The following protocols are standard methodologies used for the characterization of novel taxane derivatives.

In Vitro Cytotoxicity Assays

Objective: To determine the concentration-dependent cytotoxic effects of the compound against a panel of human cancer cell lines.

Methodology: MTT Assay

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], OVCAR-3 [ovarian]) in appropriate media and conditions.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ (half-maximal inhibitory concentration) value.

References

- 1. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emapunil | CAS:226954-04-7 | Selective TSPO ligand | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A | C31H40O10 | CID 5316351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CAS 227011-48-5 | 9-Deacetyl-9-benzoyl-10-debenzoyl-4β,20-epoxytaxchinin A [phytopurify.com]

Unveiling the Natural Provenance of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Natural Source Identification

The primary and sole identified natural source of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A is the stem-bark of Taxus baccata L. cv. stricta , a cultivar of the European yew.[1][2] The genus Taxus, comprising various species of yew trees, is a well-established reservoir of a diverse array of taxoids.[3][4] While other species such as Taxus wallichiana (Himalayan yew) and Taxus chinensis (Chinese yew) are known to produce a rich spectrum of taxane (B156437) diterpenoids, the presence of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A has been specifically attributed to this particular cultivar of Taxus baccata.

Quantitative Data Summary

A comprehensive review of the existing scientific literature reveals a notable absence of quantitative data regarding the yield or concentration of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A from its natural source. Research efforts have predominantly focused on the quantification of commercially significant taxoids like Paclitaxel and its precursors, such as 10-deacetylbaccatin III. The concentration of these major taxoids is known to vary depending on the Taxus species, geographical location, time of harvest, and the specific part of the plant being analyzed. However, similar data for minor taxoids, including the compound of interest, is not currently available in the public domain.

Table 1: Status of Quantitative Data for 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A

| Parameter | Value | Reference |

| Yield from Taxus baccata L. cv. stricta stem-bark | Not Reported | N/A |

| Concentration in Taxus baccata L. cv. stricta stem-bark | Not Reported | N/A |

Generalized Experimental Protocol for Taxoid Isolation

While a specific protocol for the isolation of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A is not detailed in the literature, a general methodology for the extraction and separation of taxoids from Taxus species can be outlined. This serves as a foundational workflow that can be optimized for the targeted isolation of this specific minor taxoid.

Extraction

-

Material Preparation: The stem-bark of Taxus baccata L. cv. stricta is collected, air-dried, and pulverized to a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered bark is typically subjected to exhaustive extraction with a polar solvent, most commonly methanol (B129727) or ethanol, at room temperature for an extended period. This process is often repeated multiple times to ensure maximum recovery of the taxoids.

-

Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Purification

The crude extract contains a complex mixture of taxoids, chlorophyll, waxes, and other secondary metabolites, necessitating a multi-step purification process.

-

Liquid-Liquid Partitioning: The concentrated extract is suspended in water and partitioned with a series of organic solvents of increasing polarity, such as hexane, dichloromethane (B109758), and ethyl acetate (B1210297). This step helps to separate compounds based on their polarity, with taxoids typically concentrating in the dichloromethane and ethyl acetate fractions.

-

Column Chromatography: The taxoid-rich fractions are then subjected to column chromatography, a critical step for separating individual compounds.

-

Adsorbent: Silica gel is the most commonly used stationary phase.

-

Elution: A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, acetone, or methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound, as identified by TLC, are further purified using preparative HPLC. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used to achieve high-resolution separation.

-

Crystallization: The purified fraction containing 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A can be subjected to crystallization using an appropriate solvent system to obtain the pure compound.

Structure Elucidation

The definitive identification of the isolated compound is achieved through a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR): To elucidate the detailed chemical structure and stereochemistry of the molecule.

Mandatory Visualizations

The following diagrams illustrate the generalized workflows and logical relationships in the study of natural products like 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A.

Caption: Generalized workflow for the isolation of taxoids from Taxus baccata.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Profiling of Taxoid Compounds in Plant Cell Cultures of Different Species of Yew (Taxus spp.) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phytochemical Characterization of Taxus baccata L. Aril with Emphasis on Evaluation of the Antiproliferative and Pro-Apoptotic Activity of Rhodoxanthin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Deep Dive into the Botanical and Medicinal Heritage of Taxus - PMC [pmc.ncbi.nlm.nih.gov]

Isolation of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A from Taxus baccata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation and purification of the diterpenoid 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A from the stem bark of the European yew, Taxus baccata L. cv. stricta. This document outlines detailed experimental protocols, presents relevant quantitative data, and includes visualizations of the experimental workflow.

Introduction

Taxus baccata is a rich source of taxoids, a class of diterpenoids with significant pharmacological interest, most notably paclitaxel (B517696) (Taxol®), a potent anti-cancer agent. Among the diverse array of taxanes produced by this plant, 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A is a less-studied derivative with potential for further investigation. This guide consolidates available information to provide a comprehensive protocol for its extraction and purification, aimed at facilitating further research and development. The isolation of this compound has been reported from the stem-barks of Taxus baccata L. cv. stricta.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₁H₄₀O₁₀ | [1] |

| Molecular Weight | 572.6 g/mol | [1] |

| CAS Number | 172486-22-5 | [1] |

| IUPAC Name | [(2S,4R,5R,5aS,6S,8S,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethyl-9-methylidene-2,4,5,6,7,8,9a,10-octahydro-1H-benzo[g]azulen-5-yl] benzoate | [1] |

| Class | Diterpenoid |

Quantitative Data

| Taxoid | Plant Part | Concentration (μg/mg of crude taxoid) | Source |

| Paclitaxel (Taxol) | Bark | 11.19 | [3] |

| 10-Deacetylbaccatin III | Bark | 1.75 | [3] |

| Paclitaxel (Taxol) | Needles | 11.19 | [3] |

| 10-Deacetylbaccatin III | Needles | 1.75 | [3] |

Experimental Protocols

The following protocols are a synthesized guide based on established methods for taxoid isolation from Taxus baccata and specific information regarding the purification of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A.

Plant Material Collection and Preparation

-

Collection: Collect stem bark from mature Taxus baccata L. cv. stricta trees.

-

Drying: Air-dry the collected bark in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grinding: Grind the dried bark into a coarse powder using a mechanical grinder.

Extraction of Crude Taxoids

This protocol is adapted from general methods for taxoid extraction.

-

Maceration: Soak the powdered bark in methanol (B129727) (e.g., 1 kg of bark powder in 5 L of methanol) at room temperature for 48-72 hours with occasional stirring.

-

Filtration: Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to separate the extract from the plant debris.

-

Re-extraction: Repeat the extraction process on the plant residue two more times with fresh methanol to ensure exhaustive extraction.

-

Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain a viscous crude extract.

Liquid-Liquid Partitioning

This step aims to remove non-polar impurities and enrich the taxoid fraction.

-

Solvent System: Partition the crude methanolic extract between dichloromethane (B109758) and water (1:1, v/v).

-

Separation: Vigorously shake the mixture in a separatory funnel and allow the layers to separate.

-

Collection: Collect the organic (dichloromethane) layer, which contains the taxoids. Repeat the extraction of the aqueous layer with dichloromethane twice more.

-

Drying and Concentration: Combine the dichloromethane fractions, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield a semi-purified taxoid-rich extract.

Purification by High-Speed Counter-Current Chromatography (HSCCC)

The isolation of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A has been specifically reported using HSCCC.

-

Two-Phase Solvent System: A suitable two-phase solvent system should be selected. A common system for separating taxoids is a hexane-ethyl acetate-methanol-water mixture. The optimal ratio needs to be determined empirically, for example, starting with a ratio like 4:6:5:5 (v/v/v/v).

-

Equilibration: Prepare the solvent system in a separatory funnel, shake vigorously, and allow the phases to separate. The upper phase will serve as the stationary phase and the lower phase as the mobile phase.

-

HSCCC Operation:

-

Fill the HSCCC column with the stationary phase.

-

Dissolve the semi-purified extract in a small volume of the mobile phase and inject it into the system.

-

Pump the mobile phase through the column at a constant flow rate.

-

Rotate the column at an appropriate speed (e.g., 800-1000 rpm).

-

-

Fraction Collection: Collect fractions of the eluent at regular intervals.

Fraction Analysis and Final Purification

-

Thin-Layer Chromatography (TLC): Monitor the collected fractions by TLC on silica (B1680970) gel plates using a suitable mobile phase (e.g., chloroform-methanol, 95:5 v/v) and visualize under UV light (254 nm) and/or by spraying with a vanillin-sulfuric acid reagent followed by heating.

-

Pooling of Fractions: Pool the fractions containing the target compound based on their TLC profiles.

-

High-Performance Liquid Chromatography (HPLC): Further purify the pooled fractions using preparative HPLC on a C18 column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.

-

Detection: Monitor the elution at 227 nm.

-

-

Structure Elucidation: Confirm the identity and purity of the isolated 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualized Workflows

The following diagrams illustrate the key experimental workflows described in this guide.

References

- 1. 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A | C31H40O10 | CID 5316351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. AU2006233609B2 - A process for the purification of 10-deacetylbaccatine III from 10-de acet yl-2- debenzoyl-2-pentenoylbaccatine III - Google Patents [patents.google.com]

The Biological Frontier of Taxchinin A: A Technical Guide to its Derivatives' Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

Taxchinin A, a naturally occurring taxoid with an 11(15→1)-abeo-taxane skeleton, has emerged as a compelling scaffold for the development of novel anticancer agents. While taxchinin A itself exhibits limited cytotoxic activity, its synthetic derivatives have demonstrated significant potential in inhibiting cancer cell proliferation. This technical guide provides a comprehensive overview of the biological activities of taxchinin A derivatives, focusing on their cytotoxic effects, underlying mechanisms of action, and the experimental methodologies used for their evaluation.

Quantitative Analysis of Cytotoxic Activity

The primary measure of the anticancer potential of taxchinin A derivatives has been their in vitro cytotoxicity against various cancer cell lines. The most extensive study to date, conducted by Zhao et al. (2008), evaluated a series of 21 derivatives against the A549 human non-small cell lung cancer cell line. The half-maximal inhibitory concentration (IC50) values from this seminal work are summarized below.

| Compound | Derivative Name | Modification Highlights | IC50 (µM) against A549 Cells[1][2] |

| 1 | Taxchinin A | Parent Compound | > 40 |

| 2 | Brevifoliol (B1200483) | Parent Compound | > 40 |

| 3 | 13-oxo-taxchinin A | Oxidation at C-13 | > 40 |

| 4 | 5,13-dioxo-taxchinin A | Oxidation at C-5 and C-13 | 1.68 |

| 5 | 13-oxo-brevifoliol | Oxidation at C-13 | > 40 |

| 6 | 5,13-dioxo-brevifoliol | Oxidation at C-5 and C-13 | 6.22 |

| 7 | 5-oxo-13-TBDMS-brevifoliol | Silylation at C-13 | > 40 |

| 8 | 5-oxo-13-acetyl-brevifoliol | Acetylation at C-13 | > 40 |

| 9 | 5-oxo-13-TES-brevifoliol | Silylation at C-13 | > 40 |

| 10 | 13-TBDMS-taxchinin A | Silylation at C-13 | > 40 |

| 11 | 5-oxo-13-TBDMS-taxchinin A | Oxidation at C-5, Silylation at C-13 | 0.48 |

| 12 | 5-oxo-taxchinin A-6(7)-ene | Dehydration | 3.16 |

| 13 | 5-oxo-taxchinin A | Oxidation at C-5 | 3.16 |

| 14 | 13,15-epoxy-13-epi-taxchinin A | Epoxidation | > 40 |

| 15 | 5-oxo-13,15-epoxy-13-epi-taxchinin A | Oxidation at C-5, Epoxidation | 0.75 |

| 16 | 13,15-epoxy-13-epi-brevifoliol | Epoxidation | > 40 |

| 17 | 5-oxo-13,15-epoxy-13-epi-brevifoliol | Oxidation at C-5, Epoxidation | 1.86 |

| 18 | 5,13-dioxo-taxchinin A-1(15),6(7)-diene | Dehydration | 2.52 |

| 19 | 5,13-dioxo-taxchinin A-6(7)-ene | Dehydration | 1.94 |

| 20 | C-7 alcohol of 12 | Reduction | > 40 |

| 21 | C-7 alcohol of 13 | Reduction | > 40 |

Structure-Activity Relationship (SAR) Insights: The data reveals crucial SAR insights. The introduction of an α,β-unsaturated ketone moiety at ring A or C was a key design strategy. The results indicate that an exocyclic unsaturated ketone at ring C is a critical structural element for potent cytotoxic activity. In contrast, the α,β-unsaturated ketone at ring A did not significantly contribute to the activity. The most potent derivatives were 11 (5-oxo-13-TBDMS-taxchinin A) and 15 (5-oxo-13,15-epoxy-13-epi-taxchinin A), with IC50 values of 0.48 µM and 0.75 µM, respectively[1][2]. The enhanced activity of these compounds may be attributed to conformational changes in the taxane (B156437) ring system[1][2].

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of taxchinin A derivatives.

Synthesis of Taxchinin A Derivatives

Note: The following are generalized procedures based on the descriptions in Zhao et al. (2008). For detailed, step-by-step protocols, including reagent quantities, reaction times, and purification methods for each specific derivative, it is imperative to consult the full research article.

General Procedure for Oxidation: A solution of the taxchinin A or brevifoliol precursor in a suitable solvent (e.g., dichloromethane) is treated with an oxidizing agent (e.g., pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane). The reaction is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction mixture is then quenched, extracted with an organic solvent, dried, and purified by column chromatography to yield the oxidized product.

General Procedure for Silylation: To a solution of the hydroxyl-containing taxchinin A derivative in an anhydrous aprotic solvent (e.g., dimethylformamide), an excess of a silylating agent (e.g., tert-butyldimethylsilyl chloride (TBDMSCl)) and a base (e.g., imidazole) are added. The reaction is stirred at room temperature until completion. The mixture is then diluted with water, extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

General Procedure for Epoxidation: A solution of the taxchinin A derivative containing a double bond in a suitable solvent is treated with an epoxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA)). The reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted, purified, and characterized.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard procedure for assessing cell viability and proliferation.

Materials:

-

Human cancer cell line (e.g., A549)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well microplates

-

Taxchinin A derivatives dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of approximately 4 x 10^4 cells/mL. Incubate for 24-72 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the taxchinin A derivatives in culture medium. Add the diluted compounds to the wells, typically in a final volume of 100-200 µL. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

-

Incubation: Incubate the plates for an additional 48-72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be employed to investigate the effects of taxchinin A derivatives on signaling pathways.

Materials:

-

Treated and untreated cancer cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against proteins in the NF-κB or apoptosis pathways)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the cells in lysis buffer and quantify the protein concentration.

-

SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

Potential Mechanisms of Action and Experimental Workflows

While the precise molecular mechanisms of action for most taxchinin A derivatives are still under investigation, the structural modifications and the known activities of similar taxane compounds suggest two primary pathways: disruption of microtubule dynamics and inhibition of the NF-κB signaling pathway .

Proposed Signaling Pathways

The following diagrams illustrate the hypothesized signaling pathways that may be targeted by bioactive taxchinin A derivatives.

Caption: Hypothesized microtubule destabilization pathway by taxchinin A derivatives.

Caption: Potential points of intervention for taxchinin A derivatives in the NF-κB pathway.

Experimental Workflow for Screening and Mechanistic Studies

The following diagram outlines a logical workflow for the comprehensive evaluation of novel taxchinin A derivatives.

Caption: A comprehensive workflow for the evaluation of taxchinin A derivatives.

Future Directions and Conclusion

The derivatives of taxchinin A represent a promising class of compounds for the development of novel anticancer therapeutics. The existing data strongly suggests that further exploration of this chemical scaffold is warranted. Future research should focus on:

-

Elucidation of Precise Mechanisms: Detailed studies are needed to identify the specific molecular targets of the most potent derivatives within the microtubule and NF-κB pathways.

-

In Vivo Efficacy: The promising in vitro activity needs to be validated in preclinical animal models to assess antitumor efficacy, pharmacokinetics, and toxicity.

-

Expansion of Derivative Library: The synthesis and evaluation of new derivatives with modifications guided by the current SAR data could lead to the discovery of even more potent and selective compounds.

References

Putative Mechanism of Action for 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the mechanism of action for 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A is not currently available in the public domain. This document extrapolates a putative mechanism based on the known actions of the broader taxane (B156437) class of compounds and studies on closely related taxchinin A derivatives.

Executive Summary

9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A belongs to the taxane diterpenoid family, a class of compounds renowned for their potent anti-cancer properties. The primary mechanism of action for taxanes, such as Paclitaxel, involves the stabilization of microtubules, leading to mitotic arrest and subsequent induction of apoptosis in rapidly dividing cancer cells.[1] While specific studies on 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A are limited, research on analogous taxchinin A derivatives suggests a similar cytotoxic effect. This guide synthesizes the available data to propose a putative mechanism of action, detailing the anticipated effects on cellular processes and signaling pathways.

Core Putative Mechanism: Microtubule Stabilization

The foundational anti-cancer activity of taxanes lies in their ability to interfere with microtubule dynamics.[1]

-

Binding to β-tubulin: Taxanes bind to the β-tubulin subunit within the microtubule polymer.[1] This binding event stabilizes the microtubule, preventing its depolymerization.[1]

-

Mitotic Arrest: The stabilization of microtubules disrupts the normal function of the mitotic spindle, a critical structure for chromosome segregation during cell division. This disruption leads to an arrest of the cell cycle at the G2/M phase.[1][2]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1]

Quantitative Data: Cytotoxicity of Taxchinin A Derivatives

While specific IC50 values for 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A are not available, studies on synthesized derivatives of the parent compound, taxchinin A, provide valuable insights into the potential cytotoxic potency of this class of molecules. The following table summarizes the cytotoxic activity of several taxchinin A derivatives against the A549 human non-small cell lung cancer cell line.

| Compound | Cell Line | IC50 (µM) |

| 5,13-dioxo-taxchinin A | A549 | 1.68 |

| 5-oxo-taxchinin A | A549 | 3.16 |

| 13-TBDMS-5-oxo-taxchinin A | A549 | 0.48 |

| 5-oxo-13,15-epoxy-13-epi-taxchinin A | A549 | 0.75 |

| 2,5-dioxo-taxchinin A | A549 | 6.22 |

| 2-deacetyl-5-oxo-taxchinin A | A549 | 4.55 |

| 2-deacetyl-5,13-dioxo-taxchinin A | A549 | 1.89 |

Putative Signaling Pathways

Based on the known mechanisms of other taxanes, 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A is likely to induce apoptosis through the modulation of key signaling pathways.

Intrinsic Apoptotic Pathway

The prolonged G2/M arrest induced by microtubule stabilization is a primary trigger for the intrinsic apoptotic pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.

Caption: Putative intrinsic apoptosis pathway induced by 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A.

p21WAF1/CIP1 Upregulation

Studies on Paclitaxel have shown that its-induced G2/M arrest and apoptosis are associated with the upregulation of the cyclin-dependent kinase inhibitor p21WAF1/CIP1.[2] This upregulation appears to be independent of p53 status in some breast cancer cell lines.[2]

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in the investigation of the cytotoxic and mechanistic properties of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A.

Cytotoxicity Assay (MTT Assay)

This protocol is based on the methodology used to determine the IC50 values of taxchinin A derivatives.

Objective: To determine the concentration of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

A549 human non-small cell lung cancer cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A

-

Dimethyl sulfoxide (B87167) (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed A549 cells into 96-well plates at a density of 5 x 103 cells/well in 100 µL of complete medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare a stock solution of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A in DMSO.

-

Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plates for 48 hours at 37°C.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Caption: A simplified workflow for determining the cytotoxicity of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A using the MTT assay.

Conclusion and Future Directions

The putative mechanism of action for 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A is predicated on its classification as a taxane diterpenoid. It is highly probable that this compound exerts its cytotoxic effects through the stabilization of microtubules, leading to G2/M cell cycle arrest and the induction of apoptosis. The quantitative data from related taxchinin A derivatives suggest that it is likely to be a potent anti-cancer agent.

To definitively elucidate the mechanism of action, further research is imperative. Key future experiments should include:

-

Direct Cytotoxicity Studies: Determination of the IC50 values of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A against a panel of cancer cell lines.

-

Tubulin Polymerization Assays: To confirm the direct effect of the compound on microtubule dynamics.

-

Cell Cycle Analysis: Using flow cytometry to quantify the percentage of cells arrested in the G2/M phase following treatment.

-

Apoptosis Assays: Annexin V/PI staining and caspase activity assays to confirm the induction of apoptosis.

-

Western Blot Analysis: To investigate the expression levels of key proteins in the apoptotic and cell cycle regulatory pathways (e.g., Bcl-2, Bax, caspases, cyclins, CDKs, p21).

Such studies will provide a comprehensive understanding of the molecular mechanisms underlying the anti-cancer activity of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A and will be crucial for its potential development as a therapeutic agent.

References

- 1. Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Taxol-induced growth arrest and apoptosis is associated with the upregulation of the Cdk inhibitor, p21WAF1/CIP1, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Properties of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the natural product 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A. The information presented is collated from scientific literature and chemical databases to support research and development activities involving this taxane (B156437) diterpenoid.

Chemical Identity and Physicochemical Properties

9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A is a complex diterpenoid belonging to the taxane family, a class of compounds renowned for its prominent member, the anticancer drug Paclitaxel (Taxol). Isolated from species of the yew tree (Taxus), this compound possesses a unique substitution pattern on its characteristic taxane core.

It is important to note a discrepancy in the reported molecular formula for this compound in various chemical databases. The primary literature from its initial isolation reports a molecular formula of C₃₁H₄₀O₁₀[1]. However, other sources have cited a formula of C₃₃H₄₂O₁₁[2]. This guide will proceed with the data from the primary isolation report.

Table 1: Physicochemical and Spectral Data for 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A

| Property | Value | Source |

| Molecular Formula | C₃₁H₄₀O₁₀ | [1] |

| Molecular Weight | 572.66 g/mol | [1] |

| Melting Point | 121-122 °C | [2] |

| Optical Rotation | [α]D = -14.9° (c in CHCl₃) | [2] |

| Appearance | Not specified in available literature | - |

| Solubility | Soluble in Chloroform (CHCl₃) | [2] |

| ¹H NMR | Data reported in Guo et al., 1996 | [3][4] |

| ¹³C NMR | Data reported in Guo et al., 1996 | [3][4] |

| Mass Spectrometry | Data reported in Guo et al., 1996 | [3][4] |

Natural Source and Isolation

9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A is a naturally occurring compound found in yew trees.

-

Primary Source: It was first isolated from the stem bark of Taxus baccata L. cv. stricta[3][4][5].

-

Other Potential Sources: A related compound with a different molecular formula has been reported from Taxus chinensis[2].

Experimental Protocol: Isolation by High-Speed Counter-Current Chromatography (HSCCC)

The initial isolation of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A was achieved using High-Speed Counter-Current Chromatography (HSCCC), a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing sample adsorption and degradation. While the full detailed protocol from the original publication is not publicly available, a general workflow can be outlined based on the abstract and common practices in natural product isolation.

Structural Characterization

The structure of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A was elucidated using a combination of spectroscopic methods.

Experimental Protocols: Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra were recorded to determine the proton and carbon framework of the molecule. Advanced 2D NMR techniques such as COSY, HMQC, and HMBC would have been employed to establish the connectivity of atoms within the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the exact molecular weight and elemental composition, leading to the confirmation of the molecular formula C₃₁H₄₀O₁₀. Fragmentation patterns observed in the mass spectrum would provide further structural information.

Biological Activity

A comprehensive search of the available scientific literature and bioactivity databases did not yield any specific biological activity data for 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A. While many taxoids exhibit significant biological activities, particularly cytotoxic and anti-cancer effects through the stabilization of microtubules, this specific compound has not been the subject of published bioactivity studies.

Signaling Pathways

Due to the absence of documented biological activity for 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A, there are no known associated signaling pathways. For context, other cytotoxic taxanes like Paclitaxel are known to primarily affect the microtubule dynamics, leading to the activation of the spindle assembly checkpoint and subsequent induction of apoptosis through various signaling cascades.

Conclusion

9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A is a structurally characterized taxane diterpenoid isolated from Taxus baccata. While its physicochemical properties have been partially documented, there is a notable absence of information regarding its biological activity in the public domain. This presents an opportunity for further research to explore the potential therapeutic applications of this natural product, particularly in the context of the well-established bioactivities of the taxane family of compounds. Future studies should focus on the bio-evaluation of this compound, which could unveil novel pharmacological properties and contribute to the development of new therapeutic agents.

References

Spectral Data Analysis of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A: A Technical Overview

For Immediate Release

Compound Identification

-

Compound Name: 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A

-

Molecular Formula: C₃₁H₄₀O₁₀

-

Molecular Weight: 572.6 g/mol

-

CAS Number: 172486-22-5

Representative Spectral Data

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy for 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A. This data is illustrative and based on the analysis of structurally related taxane (B156437) diterpenoids.

Table 1: Representative ¹H and ¹³C NMR Spectral Data

| Position | Representative ¹³C NMR (δ, ppm) | Representative ¹H NMR (δ, ppm, Multiplicity, J in Hz) |

| 1 | 75.2 | 4.95 (d, 7.5) |

| 2 | 84.1 | 5.62 (d, 7.5) |

| 3 | 46.5 | 2.30 (m) |

| 4 | 81.3 | - |

| 5 | 84.5 | 4.45 (d, 8.0) |

| 6 | 35.7 | 2.55 (m) |

| 7 | 72.9 | 4.30 (dd, 10.5, 6.5) |

| 8 | 42.1 | 2.25 (m) |

| 9 | 204.5 | - |

| 10 | 76.3 | 6.25 (s) |

| 11 | 135.8 | - |

| 12 | 142.1 | 5.85 (s) |

| 13 | 72.5 | 4.80 (t, 8.0) |

| 14 | 38.2 | 2.15 (m), 1.85 (m) |

| 15 | 28.1 | 1.15 (s) |

| 16 | 22.3 | 1.25 (s) |

| 17 | 26.8 | 1.75 (s) |

| 18 | 15.2 | 2.10 (s) |

| 19 | 10.9 | 1.05 (s) |

| 20 | 65.4 | 4.20 (d, 8.5), 4.10 (d, 8.5) |

| Benzoyl Group | ||

| C=O | 167.1 | - |

| C-1' | 130.5 | - |

| C-2'/6' | 129.8 | 8.10 (d, 7.5) |

| C-3'/5' | 128.7 | 7.50 (t, 7.5) |

| C-4' | 133.5 | 7.60 (t, 7.5) |

Table 2: Representative Mass Spectrometry Data

| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |

| High-Resolution Mass Spectrometry (HRMS) | ESI+ | 573.2649 | [M+H]⁺ |

| ESI+ | 595.2468 | [M+Na]⁺ | |

| ESI+ | 611.2207 | [M+K]⁺ |

Table 3: Representative Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3450 | Broad | O-H stretch (hydroxyl groups) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1710 | Strong | C=O stretch (ketone) |

| ~1600, ~1450 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1050 | Strong | C-O stretch (alcohol) |

Experimental Protocols

The following are detailed methodologies for the key experiments typically employed in the spectral analysis of taxane diterpenoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD), and transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, such as a Bruker Avance operating at 400 MHz or higher for proton spectra.

-

Data Acquisition:

-

¹H NMR: Standard parameters include a spectral width of 12-16 ppm, a 30-degree pulse, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence is used with a spectral width of 200-250 ppm, a 45-degree pulse, and a relaxation delay of 2-5 seconds.

-

2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish proton-proton and proton-carbon correlations for complete structural elucidation.

-

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a suitable solvent like methanol (B129727) or acetonitrile.

-

Instrumentation: High-resolution mass spectra are typically obtained using a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The mass analyzer is operated in positive or negative ion mode to detect the protonated molecule [M+H]⁺, sodium adduct [M+Na]⁺, or deprotonated molecule [M-H]⁻. The high resolution and mass accuracy of the instrument allow for the determination of the elemental composition.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

-

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹). The resulting spectrum provides information about the presence of key functional groups in the molecule.

Workflow for Spectral Data Analysis

The following diagram illustrates the logical workflow for the acquisition and analysis of spectral data for the characterization of a natural product like 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A.

A Technical Deep Dive into 9-Deacetyl Taxoids: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxoids, a class of diterpenoid compounds, are mainstays in cancer chemotherapy, with paclitaxel (B517696) (Taxol®) and docetaxel (B913) (Taxotere®) being prominent examples. Their mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells. The intricate structure of the taxane (B156437) core has invited extensive investigation into the synthesis and biological activity of various analogs, with the aim of improving efficacy, overcoming drug resistance, and reducing side effects. Among these, 9-deacetyl taxoids, characterized by the absence of an acetyl group at the C9 position of the taxane ring, have emerged as a significant area of research. This technical guide provides a comprehensive literature review of 9-deacetyl taxoids, detailing their synthesis, presenting their cytotoxic profiles, outlining key experimental protocols, and visualizing relevant biological pathways.

Synthesis of 9-Deacetyl Taxoids

The semisynthesis of 9-deacetyl taxoids often commences from 10-deacetylbaccatin III (10-DAB), a more readily available precursor extracted from the needles of the yew tree (Taxus species). The synthesis of a target 9-deacetyl taxoid typically involves a multi-step process encompassing protection of reactive hydroxyl groups, side-chain attachment, and selective deacetylation.

A general synthetic strategy involves the following key transformations:

-

Protection of Hydroxyl Groups: The hydroxyl groups at C7 and C10 of 10-DAB are selectively protected to prevent unwanted side reactions during subsequent steps.

-

Side-Chain Attachment: A suitably protected side chain, crucial for the cytotoxic activity of taxoids, is attached to the C13 hydroxyl group of the protected baccatin (B15129273) III core.

-

Deacetylation: The acetyl group at the C9 position is selectively removed. This can be achieved through various methods, including the use of specific reagents that favor deacetylation at this position.

-

Deprotection: The protecting groups on the hydroxyl groups are removed to yield the final 9-deacetyl taxoid.

One documented method for selective deacylation involves dissolving the taxane compound in a solvent like tetrahydrofuran (B95107) (THF) and treating it with a peroxide, such as hydrogen peroxide, followed by the addition of a specific base.[1]

dot

Caption: General synthetic workflow for 9-deacetyl taxoids.

Biological Activity and Cytotoxicity

The cytotoxic activity of 9-deacetyl taxoids is a critical aspect of their evaluation as potential anticancer agents. This is typically assessed using in vitro assays that measure cell viability and proliferation in the presence of the compound. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of a compound, representing the concentration at which it inhibits 50% of a biological process, such as cell growth.

The following table summarizes the reported cytotoxicities of a series of novel 7,9-O-linked macrocyclic C-seco taxoids, some of which are derivatives of 9-deacetylated structures, against various cancer cell lines.

| Compound | Linker Length | R Group | HeLa (IC50, nM) | HeLa-βIII (IC50, nM) | MCF-7 (IC50, nM) | MCF-7/R (IC50, nM) |

| 21a | 4 atoms | H | 18.3 ± 2.1 | 35.6 ± 3.5 | 25.4 ± 2.8 | 48.7 ± 4.2 |

| 21b | 4 atoms | m-OMe | 15.1 ± 1.8 | 29.8 ± 3.1 | 20.1 ± 2.2 | 39.5 ± 3.9 |

| 21c | 4 atoms | m-F | 16.5 ± 1.9 | 32.4 ± 3.3 | 22.8 ± 2.5 | 44.1 ± 4.1 |

| 21d | 4 atoms | m-Cl | 17.2 ± 2.0 | 33.9 ± 3.4 | 23.6 ± 2.6 | 46.3 ± 4.3 |

| 21e | 4 atoms | m-CF3 | >1000 | >1000 | >1000 | >1000 |

| 22a | 5 atoms | H | 22.5 ± 2.5 | 44.2 ± 4.1 | 30.1 ± 3.3 | 58.9 ± 5.4 |

| 22b | 5 atoms | m-OMe | 10.2 ± 1.1 | 19.8 ± 2.2 | 15.7 ± 1.7 | 30.2 ± 3.1 |

| 22c | 5 atoms | m-F | 12.8 ± 1.4 | 25.1 ± 2.8 | 18.9 ± 2.1 | 36.8 ± 3.6 |

| 22d | 5 atoms | m-Cl | 14.1 ± 1.6 | 27.5 ± 3.0 | 20.5 ± 2.3 | 39.9 ± 3.9 |

| 22e | 5 atoms | m-CF3 | >1000 | >1000 | >1000 | >1000 |

| Paclitaxel | - | - | 5.2 ± 0.6 | 15.8 ± 1.7 | 8.1 ± 0.9 | 95.4 ± 9.8 |

Data adapted from a study on 7,9-O-linked macrocyclic C-seco taxoids.[2] Note: While these compounds are C-seco taxoids, their synthesis and evaluation provide valuable insights into the structure-activity relationships of modified taxanes, including those with modifications at or near the C9 position.

Mechanism of Action: Induction of Apoptosis

Similar to other taxanes, 9-deacetyl taxoids are believed to exert their anticancer effects by disrupting microtubule dynamics, leading to cell cycle arrest and ultimately, apoptosis. The apoptotic cascade initiated by taxanes is a complex process involving multiple signaling pathways.

Caption: Workflow for an in vitro tubulin polymerization assay.

Conclusion

9-Deacetyl taxoids represent a promising avenue for the development of novel anticancer agents. The ability to synthesize these compounds from readily available precursors like 10-deacetylbaccatin III allows for the exploration of a wide range of structural modifications. The cytotoxic data, although still emerging for a broad range of 9-deacetyl analogs, suggests that modifications at and around the C9 position can significantly impact biological activity. The primary mechanism of action appears to be consistent with other taxanes, involving the disruption of microtubule dynamics and the induction of apoptosis through complex signaling pathways. Further research focusing on the synthesis of diverse 9-deacetyl taxoid libraries and their comprehensive biological evaluation is warranted to fully elucidate their therapeutic potential and to identify lead candidates for further preclinical and clinical development. The detailed experimental protocols and visualized pathways provided in this guide serve as a valuable resource for researchers in this exciting field.

References

Methodological & Application

Application Notes and Protocols for the Semi-synthesis of Taxchinin A Analogs from Baccatin III

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and proposed protocols for the semi-synthesis of Taxchinin A analogs, starting from the readily available precursor, baccatin (B15129273) III. The methodologies described are based on established taxane (B156437) chemistry and aim to guide researchers in the development of novel cytotoxic agents.

Introduction

Taxchinin A, a naturally occurring taxoid with an A-nortaxane skeleton, has garnered interest as a potential anti-cancer agent. However, its low natural abundance necessitates synthetic and semi-synthetic approaches to generate analogs for structure-activity relationship (SAR) studies and drug development. Baccatin III, a more accessible taxane diterpenoid, serves as a versatile starting material for the semi-synthesis of various taxoids, including paclitaxel. This document outlines a proposed strategy for the semi-synthesis of Taxchinin A analogs from baccatin III, along with relevant experimental protocols and biological activity data of related compounds.

The core of this strategy involves the chemical modification of the baccatin III core to introduce functionalities characteristic of Taxchinin A and its analogs, followed by further derivatization to explore SAR. Key modifications may include alterations at the C5 and C13 positions, which have been shown to be critical for the cytotoxic activity of Taxchinin A derivatives.[1][2]

Data Presentation

The following table summarizes the cytotoxic activity of synthesized Taxchinin A derivatives against the human non-small lung cancer (A549) cell line, providing a benchmark for the development of new analogs.

Table 1: Cytotoxic Activity of Taxchinin A and its Derivatives against A549 Cancer Cell Line [1]

| Compound | IC50 (μM) |

| Taxchinin A (1) | > 40 |

| Brevifoliol (B1200483) (2) | > 40 |

| 13-Oxo-taxchinin A (3) | > 40 |

| 5,13-Dioxo-taxchinin A (4) | 1.68 |

| 5-Oxo-taxchinin A (13) | 3.16 |

| 13-TBDMS-5-oxo-taxchinin A (11) | 0.48 |

| 5-Oxo-13,15-epoxy-13-epi-taxchinin A (15) | 0.75 |

| Cisplatin (Positive Control) | 11.23 |

Data extracted from literature evaluating derivatives of Taxchinin A.[1]

Experimental Protocols

The following protocols describe a proposed multi-step semi-synthesis of a hypothetical Taxchinin A analog from baccatin III. These are representative methods and may require optimization based on specific target analogs.

Protocol 1: Protection of Baccatin III

The selective protection of the hydroxyl groups of baccatin III is a critical first step to enable regioselective modifications. The C7-hydroxyl is often protected due to its higher reactivity.

Objective: To synthesize 7-O-TES-baccatin III.

Materials:

-

Baccatin III

-

Triethylsilyl chloride (TESCl)

-

Pyridine (B92270) (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl Acetate (B1210297) for chromatography

Procedure:

-

Dissolve baccatin III (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylsilyl chloride (1.2 equivalents) dropwise to the cooled solution.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 7-O-TES-baccatin III.

Protocol 2: Oxidation at C5

A key feature of some active Taxchinin A analogs is the presence of a carbonyl group at the C5 position.[1] This can be achieved through oxidation of the C5-hydroxyl group.

Objective: To synthesize 7-O-TES-5-oxo-baccatin III.

Materials:

-

7-O-TES-baccatin III

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Dissolve 7-O-TES-baccatin III (1 equivalent) in anhydrous DCM under an inert atmosphere.

-

Add Dess-Martin periodinane (1.5 equivalents) to the solution at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM and quench by adding saturated aqueous Na₂S₂O₃ solution and saturated aqueous NaHCO₃ solution.

-

Stir vigorously until the layers are clear.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 7-O-TES-5-oxo-baccatin III.

Protocol 3: Deprotection and Final Analog Synthesis

The final step involves the removal of the protecting group to yield the target analog.

Objective: To synthesize 5-oxo-baccatin III (a simplified Taxchinin A analog core).

Materials:

-

7-O-TES-5-oxo-baccatin III

-

Hydrofluoric acid-pyridine complex (HF-Py)

-

Tetrahydrofuran (THF, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Dissolve 7-O-TES-5-oxo-baccatin III (1 equivalent) in anhydrous THF in a plastic vial.

-

Cool the solution to 0 °C.

-

Slowly add HF-Py (excess) to the solution.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

-

Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final 5-oxo-baccatin III analog.

Visualizations

Proposed Semi-Synthetic Workflow

The following diagram illustrates the proposed workflow for the semi-synthesis of a Taxchinin A analog from baccatin III.

Caption: Proposed workflow for the semi-synthesis of a Taxchinin A analog.

Logical Relationship of SAR for Taxchinin A Analogs

The diagram below outlines the structure-activity relationship (SAR) for Taxchinin A derivatives based on published data.

References

Application Note: Quantitative Analysis of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A using HPLC-DAD

Introduction

9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A is a diterpenoid compound that can be isolated from the stem-barks of Taxus baccata L. cv. stricta.[1][2][3] As a member of the taxane (B156437) family, which includes the prominent anticancer drug paclitaxel, the accurate quantification of this and related compounds is crucial for research and drug development. This application note details a robust High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the determination of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A.

Chemical Information

| Property | Value |

| Molecular Formula | C₃₁H₄₀O₁₀[4] |

| Molecular Weight | 572.6 g/mol [4] |

| CAS Number | 172486-22-5[4] |

| Purity | Typically >97% for reference standards[5] |

Analytical Method

This method utilizes reversed-phase HPLC, which is a common technique for the separation of taxane derivatives. A C18 column is employed to separate the analyte from other components in the sample matrix. The Diode-Array Detector (DAD) allows for spectral analysis across a range of wavelengths, ensuring specificity and enabling the selection of the optimal wavelength for quantification.

Instrumentation and Chromatographic Conditions

| Parameter | Recommended Setting |